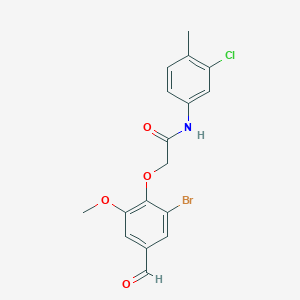

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DB1976 and has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

Fluorescence Sensing and Imaging Applications

Compounds with structures similar to 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide have been explored for their potential in regulating excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. Such modifications are crucial for developing fluorescent probes and organic radiation scintillators. These advancements offer promising avenues in fluorescence sensing and imaging, providing tools for detailed biological and chemical analyses (Jianhui Han et al., 2018).

Chemical Reactivity and Synthesis

Research has shown that difluorinated compounds, including those with furan components, exhibit unique reactivity that is beneficial for synthetic chemistry. For instance, difluorinated alkenoates have been used in high-yield reactions with furans in the presence of tin(IV) catalysts. Such reactions underscore the importance of fluorine atoms in stabilizing transition states and facilitating novel chemical transformations. This property is particularly valuable in the synthesis of complex organic molecules, offering pathways to new drugs and materials (G. A. Griffith et al., 2006).

Enzymatic Polymerization for Sustainable Materials

The enzymatic polymerization of furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides highlights another application. These materials serve as sustainable alternatives to polyphthalamides, demonstrating the potential of such chemical structures in developing high-performance materials with significant commercial interest. This approach aligns with the growing demand for eco-friendly and renewable resources in the materials science sector (Yi Jiang et al., 2015).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles play a crucial role in pharmaceutical and agrochemical industries. Research into the coupling of benzamides with difluorovinyl tosylate via rhodium(III)-catalyzed C-H activation has opened new avenues for the synthesis of these compounds. The process demonstrates broad substrate compatibility, good functional group tolerance, and high regioselectivity, making it a valuable tool for synthesizing elaborate difluorinated compounds from readily available synthons (Jia-Qiang Wu et al., 2017).

properties

IUPAC Name |

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2NO4S/c1-13-7-9-14(10-8-13)28(25,26)18(17-6-3-11-27-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQSLSZQCHGGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2398657.png)

![3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2398658.png)

![2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2398660.png)

![2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2398663.png)

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2398665.png)

![3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2398669.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)